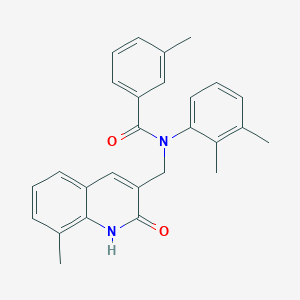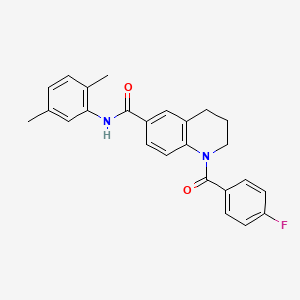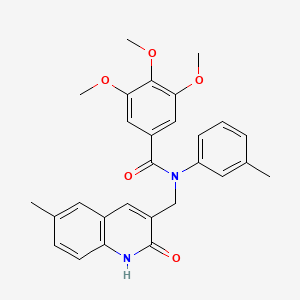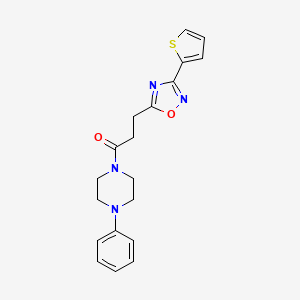![molecular formula C21H22N4O7 B7685221 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine](/img/structure/B7685221.png)
4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a phenyl group, which is further substituted with a nitro group and a 1,2,4-oxadiazole ring The presence of the trimethoxyphenyl group adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
The nitro group is usually introduced through nitration reactions, which involve the use of concentrated nitric acid and sulfuric acid. The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions using appropriate amines and haloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}morpholine: This compound has a similar structure but features an ethenyl spacer instead of the 1,2,4-oxadiazole ring.
4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)ethynyl]phenyl}morpholine: This compound has an ethynyl spacer, which could affect its reactivity and properties.
Uniqueness
The presence of the 1,2,4-oxadiazole ring in 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine distinguishes it from other similar compounds. This ring system can impart unique electronic properties and reactivity, making the compound valuable for specific applications in materials science and medicinal chemistry.
Propriétés
IUPAC Name |
4-[2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-28-17-11-14(12-18(29-2)19(17)30-3)20-22-21(32-23-20)13-4-5-15(16(10-13)25(26)27)24-6-8-31-9-7-24/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBLDUHIJFNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7685152.png)
![1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B7685159.png)
![3-[4-(propylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B7685166.png)
![N-(4-ethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7685170.png)
![2-[4-(propylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7685190.png)

![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide](/img/structure/B7685206.png)
![N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B7685211.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685216.png)



![3-(3-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685236.png)
![N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7685243.png)
